![molecular formula C13H11NO2 B3021509 N-(3-Hydroxyphenyl)benzamide CAS No. 3743-28-0](/img/structure/B3021509.png)
N-(3-Hydroxyphenyl)benzamide
Overview
Description
“N-(3-Hydroxyphenyl)benzamide” is a chemical compound with the CAS Number: 3743-28-0 . It has a molecular weight of 213.24 and belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of N-(3-Hydroxyphenyl)benzamide can be achieved by reacting 3-hydroxyaniline with benzoyl chloride in an aqueous medium . The product is then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The IUPAC name for this compound is N-(3-hydroxyphenyl)benzamide . The Inchi Code is 1S/C13H11NO2/c15-12-8-4-7-11 (9-12)14-13 (16)10-5-2-1-3-6-10/h1-9,15H, (H,14,16) . The appearance of signals at 135.1 ppm and 134.5 ppm belong to C9 and C12 of the titled compound .Physical And Chemical Properties Analysis
N-(3-Hydroxyphenyl)benzamide has a melting point of 171-172 .Scientific Research Applications
- N-(3-Hydroxyphenyl)benzamide exhibits antioxidant properties. Researchers have investigated its ability to scavenge free radicals and chelate metal ions. These properties make it relevant for potential therapeutic applications in oxidative stress-related diseases .
- The compound has been studied for its antibacterial effects. In vitro tests revealed its inhibitory activity against both gram-positive and gram-negative bacteria. This suggests its potential use in developing novel antibacterial agents .
- Benzamides, including 3-Hydroxybenzamide , have been explored as building blocks in drug discovery. Their diverse chemical structures make them valuable for designing new pharmaceuticals .
- Benzamides find applications in various fields:
- Derivatives of N-(3-Hydroxyphenyl)benzamide have been synthesized and screened for their inhibitory effects on enzymes such as butyryl cholinesterase and acetylcholinesterase. These studies contribute to understanding their potential pharmacological activities .
- Novel Schiff bases derived from benzimidazole, including 3-Hydroxybenzamide , have been designed and synthesized. These compounds exhibit diverse biological activities. For instance, they may have anti-inflammatory or anti-platelet effects .
Antioxidant Activity
Antibacterial Activity
Drug Discovery
Biological and Industrial Applications
Enzyme Inhibition
Schiff Bases and Biological Activity
Safety and Hazards
Mechanism of Action
Mode of Action
It’s believed that the compound interacts with its targets through a series of biochemical reactions, possibly involving hydrogen bonding
Biochemical Pathways
It’s suggested that the compound may influence pathways related to intramolecular proton transfer . The downstream effects of these pathway alterations are currently unknown and warrant further investigation.
Pharmacokinetics
Information on the compound’s bioavailability is also lacking
Result of Action
Some studies suggest that the compound may exhibit aggregation-induced emission enhancement, indicating potential applications in fluorescence imaging . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(3-Hydroxyphenyl)benzamide, these factors could include pH, temperature, and the presence of other compounds. Specific information on how these factors influence n-(3-hydroxyphenyl)benzamide’s action is currently lacking .
properties
IUPAC Name |
N-(3-hydroxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNOBHNBCHZOHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190876 | |
Record name | Benzamide, N-(3-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxyphenyl)benzamide | |
CAS RN |
3743-28-0 | |
Record name | Benzamide, N-(3-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(3-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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